molecular formula C11H5ClF3NO2 B1601652 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 89524-63-0

4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1601652
CAS No.: 89524-63-0
M. Wt: 275.61 g/mol
InChI Key: PACCRSUMCGBTBO-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H5ClF3N. This compound is known for its unique chemical structure, which includes a chloro group at the 4th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 3rd position of the quinoline ring. It has a molecular weight of 231.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
  • 2-Chloro-4-(trifluoromethyl)quinoline
  • 4-Chloro-6-methylquinoline
  • 4-Amino-7-chloroquinoline
  • 7-Chloro-2-methyl-quinoline-3-carboxylic acid

Comparison:

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and versatile reactivity make it a valuable compound for scientific exploration and practical applications.

Properties

IUPAC Name

4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO2/c12-9-6-2-1-5(11(13,14)15)3-8(6)16-4-7(9)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACCRSUMCGBTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20547801
Record name 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89524-63-0
Record name 4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20547801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 3
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

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